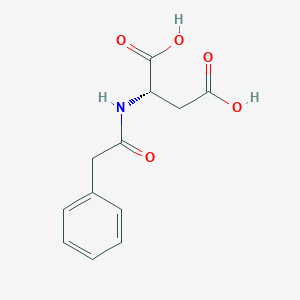

(2-phenylacetyl)-L-aspartic acid

Description

Properties

CAS No. |

2752-32-1 |

|---|---|

Molecular Formula |

C12H13NO5 |

Molecular Weight |

251.23 g/mol |

IUPAC Name |

2-[(2-phenylacetyl)amino]butanedioic acid |

InChI |

InChI=1S/C12H13NO5/c14-10(6-8-4-2-1-3-5-8)13-9(12(17)18)7-11(15)16/h1-5,9H,6-7H2,(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

SVFKZPQPMMZHLZ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C(=O)O |

melting_point |

136 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

L-Aspartic acid undergoes acylation at the α-amino group in anhydrous organic solvents (e.g., acetone, dimethylformamide) to prevent hydrolysis of phenylacetyl chloride. A base, such as potassium carbonate (K₂CO₃), neutralizes HCl generated during the reaction. Phase transfer catalysts (e.g., PEG-400) enhance reaction efficiency by facilitating solid-liquid interactions.

-

Dissolution : L-Aspartic acid (1 equiv) is dissolved in dried acetone or DMF.

-

Acylation : Phenylacetyl chloride (1.2 equiv) is added dropwise at 0–5°C with stirring.

-

Base Addition : K₂CO₃ (2.5 equiv) is introduced in portions to maintain pH 8–9.

-

Catalysis : PEG-400 (5 mol%) is added, and the mixture is stirred at 20–60°C for 6–12 hours.

-

Workup : The reaction is filtered, washed with water, and the organic phase is dried and concentrated.

-

Crystallization : The crude product is recrystallized from ethanol/water to yield white crystals.

| Parameter | Value |

|---|---|

| Yield | 90–97% |

| Purity | >99% (HPLC) |

| Melting Point | 150–152°C |

| Solvent | Acetone/DMF |

| Reaction Time | 6–12 hours |

Structural Confirmation

Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy validate the product:

-

FTIR : Peaks at 1712 cm⁻¹ (C=O stretch, carboxyl), 1592 cm⁻¹ (amide I), and 727 cm⁻¹ (monosubstituted benzene).

-

¹H NMR : δ 7.3 (m, 5H, aromatic), 4.1 (m, 1H, α-CH), 3.4 (s, 2H, CH₂CO), 2.8 (m, 2H, β-CH₂).

Enzymatic Synthesis Using Penicillin G Acylase

Enzymatic methods offer stereoselective acylation under mild conditions. Penicillin G acylase (PGA) from Bacillus megaterium has been employed for N-phenylacetylation of amino acids, though direct reports for aspartic acid are limited.

Protocol Adaptation from Analogous Systems

-

Substrate Preparation : L-Aspartic acid is suspended in phosphate buffer (pH 7.5).

-

Enzyme Addition : PGA (10 U/mL) and phenylacetyl donor (e.g., phenylacetyl methyl ester) are introduced.

-

Incubation : Reaction proceeds at 37°C for 24 hours with agitation.

-

Purification : Product is isolated via ion-exchange chromatography.

Advantages :

-

High enantiomeric excess (>99.9% ee).

-

Avoids harsh solvents and racemization.

Challenges :

-

Lower yields (50–70%) compared to chemical methods.

-

Enzyme stability and cost.

Alternative Approaches

Ammonium Carbonate-Mediated Coupling

A less common method involves heating N-phenylacetylaspartic acid precursors with ammonium carbonate:

-

Reactants : N-Phthalimido-α-hydroxyacetic acid methyl ester and ammonium carbonate.

-

Conditions : 170°C for 2 hours under nitrogen.

-

Outcome : Yields ~60% with moderate purity (85–90%).

Solid-Phase Synthesis

Adapted from oligonucleotide synthesis, this method uses resin-bound aspartic acid:

-

Protection : L-Aspartic acid is loaded onto Wang resin via its β-carboxyl group.

-

Acylation : Phenylacetyl chloride and 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Cleavage : Trifluoroacetic acid (TFA) releases the product.

Limitations :

-

Scalability issues.

-

Requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Classical Acylation | 90–97 | >99 | Low | High | Moderate (solvent use) |

| Enzymatic | 50–70 | >99 | High | Moderate | Low |

| Ammonium Carbonate | 60 | 85–90 | Low | Low | High (energy-intensive) |

| Solid-Phase | 70–80 | 95 | Very High | Low | High (waste generation) |

Chemical Reactions Analysis

Types of Reactions: (2-Phenylacetyl)-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenylacetic acid, while reduction of the carboxyl group can produce alcohol derivatives.

Scientific Research Applications

(2-Phenylacetyl)-L-aspartic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It is studied for its role in metabolic pathways and its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2-phenylacetyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The phenylacetic acid moiety can interact with enzymes involved in aromatic compound metabolism, while the L-aspartic acid moiety can participate in amino acid metabolism. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

N-Phosphonacetyl-L-Aspartic Acid (PALA)

- Structure : Replaces the phenylacetyl group with a phosphonacetyl moiety (CH₂PO₃H₂CO-) .

- Molecular Weight: ~263.1 g/mol (calculated for C₆H₁₀NO₇P).

- Applications: Enzyme Inhibition: Potently inhibits L-aspartic acid transcarbamylase (ATCase), a key enzyme in pyrimidine biosynthesis. This inhibition disrupts DNA synthesis in tumor cells, making PALA a studied chemotherapeutic agent . Prolonged Activity: Unlike other analogs, PALA exhibits protracted inhibition (>20 days in mouse liver) due to slow enzyme turnover or inhibitor recycling .

| Property | (2-Phenylacetyl)-L-Aspartic Acid | PALA |

|---|---|---|

| Functional Group | Phenylacetyl | Phosphonacetyl |

| Enzyme Target | Not explicitly studied | ATCase |

| Therapeutic Role | Potential metabolic modulator | Antitumor agent |

Aspartame (L-Aspartyl-L-Phenylalanine Methyl Ester)

- Structure : Combines L-aspartic acid with L-phenylalanine via a methyl ester bond .

- Molecular Weight : 294.3 g/mol.

- Applications :

| Property | This compound | Aspartame |

|---|---|---|

| Functional Group | Phenylacetyl | Phenylalanine methyl |

| Bioactivity | Unknown | Sweetener |

| Stability | Likely stable at RT | Heat/acid-sensitive |

L-Aspartyl-L-Phenylalanine

N-Acetyl-L-Aspartic Acid

- Structure : Acetyl group attached to L-aspartic acid .

- Molecular Weight : 175.13 g/mol.

- Applications :

Key Research Findings and Trends

Enzyme Interactions :

- PALA’s inhibition of ATCase highlights the importance of modifying L-aspartic acid with bulky groups (e.g., phosphonacetyl) to disrupt enzyme active sites .

- Phenylacetyl derivatives may similarly interfere with aspartate-dependent enzymes, though empirical data are lacking.

Therapeutic Potential: Antitumor analogs like PALA and L-alanosine (an aspartic acid analog) demonstrate that structural modifications can redirect metabolic pathways in cancer cells . Phenylacetyl’s lipophilicity could enhance blood-brain barrier penetration, suggesting neuropharmacological applications .

Industrial and Commercial Use :

- Aspartame dominates the L-aspartic acid derivative market, driven by demand for artificial sweeteners .

- Derivatives like this compound remain underexplored but could fill niches in drug delivery or specialty chemicals.

Challenges and Opportunities

Q & A

Q. What are the established synthetic methodologies for (2-phenylacetyl)-L-aspartic acid, and how do enzymatic and chemical approaches differ in efficiency and stereochemical control?

- Methodological Answer : Synthesis of N-substituted L-aspartic acid derivatives like this compound can be achieved via enzymatic or chemical routes. Enzymatic synthesis using aspartase or engineered transaminases offers high enantioselectivity (>99% ee) under mild conditions (pH 7–8, 25–37°C) . Chemical methods, such as nucleophilic acyl substitution using phenylacetyl chloride, require protective groups (e.g., tert-butoxycarbonyl, BOC) to prevent racemization during coupling. Yields for chemical synthesis typically range from 70–85%, with chiral HPLC or circular dichroism (CD) spectroscopy used to confirm stereochemical purity .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR can resolve the phenylacetyl moiety’s electronic environment and confirm regioselective substitution at the α-amino group .

- Chiral HPLC : Essential for detecting racemization, particularly after harsh reaction conditions (e.g., high temperature or acidic environments). A Chiralpak® IC column with a hexane/isopropanol mobile phase is recommended .

- Mass Spectrometry (LC-HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between L- and D-isomers .

Advanced Research Questions

Q. How does the phenylacetyl substituent alter the conformational dynamics of L-aspartic acid, and what computational models best predict these changes?

- Methodological Answer : The phenylacetyl group introduces steric hindrance and π-π interactions, shifting the equilibrium between extended and folded conformers. Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) calculations with basis sets like 6-31G(d,p) are effective for modeling these changes. Solvent effects (e.g., water vs. organic media) should be incorporated via polarizable continuum models (PCM) . Experimental validation via infrared (IR) spectroscopy can detect shifts in carboxylate stretching frequencies (~1700 cm) due to conformational changes .

Q. What mechanisms explain the differential receptor binding affinities observed between this compound and its D-isomer?

- Methodological Answer : Studies on aspartic acid receptors in crustaceans (e.g., Cancer antennarius) reveal that L-isomers bind preferentially to specific ionotropic glutamate receptors (iGluRs) via hydrogen bonding with the α-amino and β-carboxyl groups. The phenylacetyl group may sterically hinder D-isomer binding, as shown in competitive inhibition assays (e.g., 5 drops of D-isomer reducing L-isomer response by >90%) . Molecular docking simulations (AutoDock Vina) and site-directed mutagenesis of receptor binding pockets can further elucidate steric and electronic contributions .

Q. How does the electronic structure of this compound influence its conductivity in bioelectronic applications?

- Methodological Answer : The phenylacetyl group enhances π-electron delocalization, increasing conductivity in solid-state crystals. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal a reduced HOMO-LUMO gap (~2.1 eV) compared to unmodified L-aspartic acid (~3.5 eV). Experimental validation via atomic force microscopy (AFM) and conductive probe measurements in thin films shows current-voltage (I-V) curves with negative differential resistance (NDR) peaks, suggesting potential use in molecular diodes .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported racemization rates of this compound under thermal stress?

- Methodological Answer : Contradictions in racemization data (e.g., D/L ratios ranging from 0.014–0.03 at 105°C) may arise from variations in sample preparation (e.g., pH, ionic strength). Standardized protocols should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.